molecular formula C4H7ClO B075090 trans-4-Chloro-2-butene-1-OL CAS No. 1576-93-8

trans-4-Chloro-2-butene-1-OL

Cat. No.: B075090
CAS No.: 1576-93-8
M. Wt: 106.55 g/mol
InChI Key: WVRLAHTVGOLBEB-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Chloro-2-butene-1-ol: is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method to prepare trans-4-Chloro-2-butene-1-ol involves the nucleophilic substitution of 4-chloro-2-butene with a hydroxide ion. This reaction typically occurs under basic conditions, where the hydroxide ion displaces the chlorine atom, resulting in the formation of the desired alcohol.

    Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides. For instance, the epoxide of 4-chloro-2-butene can be hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Chloro-2-butene-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of saturated alcohols. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.

    Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols. These reactions often require the presence of a base to facilitate the nucleophilic attack.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Amines, thiols

Scientific Research Applications

Chemistry: trans-4-Chloro-2-butene-1-ol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving halogenated alcohols. It serves as a model compound to understand the mechanisms of enzymatic transformations.

Medicine: The compound is explored for its potential use in the synthesis of medicinal agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile building block in material science.

Mechanism of Action

The mechanism of action of trans-4-Chloro-2-butene-1-ol involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the double bond makes it susceptible to nucleophilic substitution and addition reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The chlorine atom is the primary target for nucleophilic attack, leading to the formation of various substituted products.

    Oxidation and Reduction: The hydroxyl group and the double bond are involved in oxidation and reduction reactions, respectively, leading to the formation of different functional groups.

Comparison with Similar Compounds

    4-Chloro-2-butanol: Similar structure but lacks the double bond, resulting in different reactivity and applications.

    trans-2-Butene-1-ol: Similar structure but lacks the chlorine atom, affecting its chemical behavior and uses.

    4-Chloro-1-butanol: Similar structure but with the chlorine atom at a different position, leading to different reactivity patterns.

Uniqueness: trans-4-Chloro-2-butene-1-ol is unique due to the presence of both the chlorine atom and the double bond. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions sets it apart from other similar compounds.

Properties

IUPAC Name

(E)-4-chlorobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLAHTVGOLBEB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.